Benzamide, 3-(1-methylethyl)-

Description

BenchChem offers high-quality Benzamide, 3-(1-methylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamide, 3-(1-methylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

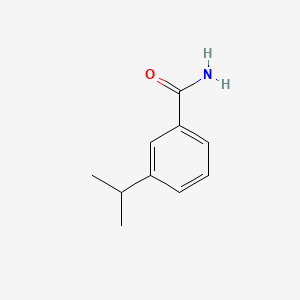

Structure

3D Structure

Properties

CAS No. |

61843-02-5 |

|---|---|

Molecular Formula |

C10H13NO |

Molecular Weight |

163.22 g/mol |

IUPAC Name |

3-propan-2-ylbenzamide |

InChI |

InChI=1S/C10H13NO/c1-7(2)8-4-3-5-9(6-8)10(11)12/h3-7H,1-2H3,(H2,11,12) |

InChI Key |

BDAQGUZTTPIATR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

3-Isopropylbenzamide: Structural Scaffold & Synthetic Utility

Topic: 3-Isopropylbenzamide Chemical Structure and Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Isopropylbenzamide (CAS 61843-02-5) is a meta-substituted benzamide derivative serving as a critical building block in medicinal chemistry and organic synthesis. Distinguished by its 3-isopropyl moiety, this compound offers a unique balance of lipophilicity and steric bulk, making it a valuable fragment in Fragment-Based Drug Discovery (FBDD). It has gained prominence as the core scaffold for UNC3474 , a first-in-class antagonist of the DNA repair protein 53BP1, and as a model substrate for transition-metal-catalyzed C–H functionalization. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic protocols, and applications in therapeutic development.

Chemical Profile & Structural Analysis

The pharmacological utility of 3-isopropylbenzamide stems from its ability to project a hydrophobic isopropyl group into lipophilic pockets while the amide functionality engages in hydrogen bonding networks.

Physicochemical Properties

| Property | Data | Note |

| IUPAC Name | 3-(Propan-2-yl)benzamide | |

| CAS Number | 61843-02-5 | Distinct from N-isopropylbenzamide |

| Molecular Formula | C₁₀H₁₃NO | |

| Molecular Weight | 163.22 g/mol | Ideal for Fragment-Based Drug Discovery (MW < 300) |

| Physical State | White Solid | Stable at room temperature |

| LogP (Calc) | ~1.9 | Moderate lipophilicity; CNS penetrant potential |

| H-Bond Donors/Acceptors | 1 / 1 | Classic amide donor-acceptor motif |

| Solubility | DMSO, Ethanol, Methanol | Limited aqueous solubility without cosolvents |

Structural Logic (SAR Implications)

-

Electronic Effect: The isopropyl group is a weak electron-donating group (+I effect) at the meta position, slightly increasing electron density on the ring without significantly disrupting the amide's electronics.

-

Steric Effect: The isopropyl group adds bulk (A-value ~2.2 kcal/mol), restricting rotation in confined binding pockets and providing a "hydrophobic anchor."

Synthetic Pathways

The synthesis of 3-isopropylbenzamide can be approached via classical acyl chloride intermediates or modern microwave-assisted direct amidation.

Method A: Classical Acid Chloride Route (High Scalability)

-

Precursor: 3-Isopropylbenzoic acid.[1]

-

Reagents: Thionyl chloride (SOCl₂), Ammonium hydroxide (NH₄OH).

-

Mechanism: Nucleophilic acyl substitution.

Protocol:

-

Activation: Dissolve 3-isopropylbenzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM). Add thionyl chloride (1.5 equiv) and a catalytic amount of DMF. Reflux for 2-3 hours until gas evolution ceases.

-

Isolation: Evaporate solvent and excess SOCl₂ under reduced pressure to obtain crude 3-isopropylbenzoyl chloride (red/orange oil).

-

Amidation: Redissolve the acid chloride in dry THF. Add dropwise to a stirred solution of 28% NH₄OH (excess) at 0°C.

-

Workup: Stir for 1 hour. Precipitate with water, filter the white solid, and wash with cold hexane. Recrystallize from ethanol/water if necessary.

Method B: Microwave-Assisted Direct Amidation (Green Chemistry)

-

Reagents: 3-Isopropylbenzoic acid, Urea (as ammonia source), Imidazole (catalyst).

-

Conditions: Microwave irradiation, 140°C, 20 min.

-

Advantage: Avoids corrosive SOCl₂; higher atom economy.

Figure 1: Synthetic pathways for 3-isopropylbenzamide. Solid lines denote the classical acid chloride route; dotted lines denote microwave-assisted synthesis.

Analytical Characterization

Validation of the structure requires confirming the meta-substitution pattern and the integrity of the isopropyl group.

-

¹H NMR (400 MHz, CDCl₃) Predicted:

-

δ 7.7–7.3 ppm (m, 4H): Aromatic protons. Look for a singlet-like peak for H2 (isolated between amide and isopropyl) and a doublet-triplet pattern for H4/H5/H6.

-

δ 6.0–5.5 ppm (br s, 2H): Amide NH₂ protons (exchangeable).

-

δ 2.98 ppm (sept, J=6.9 Hz, 1H): Isopropyl methine (CH).

-

δ 1.28 ppm (d, J=6.9 Hz, 6H): Isopropyl methyls (CH₃).

-

-

MS (ESI): m/z 164.1 [M+H]⁺.

Applications in Drug Discovery & Research

A. 53BP1 Antagonism (Targeted Cancer Therapy)

3-Isopropylbenzamide serves as the core scaffold for UNC3474 , a potent antagonist of p53-binding protein 1 (53BP1).[2]

-

Mechanism: UNC3474 binds to the tudor domain of 53BP1.

-

Role of Isopropyl: The 3-isopropyl group occupies a specific hydrophobic pocket within the tudor domain, critical for displacing the endogenous histone H4K20me2 ligand. This interaction prevents 53BP1 accumulation at DNA break sites, enhancing homology-directed repair (HDR).

B. C–H Functionalization Substrate

The amide group acts as a Directing Group (DG) for transition-metal-catalyzed modifications.

-

Ortho-Glycosylation: Palladium-catalyzed reactions can install sugar moieties at the ortho position (C2) of 3-isopropylbenzamide, utilizing the amide to coordinate the Pd catalyst. This is used to synthesize C-aryl glycosides, which are metabolically stable carbohydrate mimetics.

Figure 2: Strategic applications of 3-isopropylbenzamide in oncology drug design and organic synthesis methodology.

Safety & Handling (SDS Summary)

While specific toxicological data for this fragment is limited, it should be handled as a standard organic amide.

-

Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

-

Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

-

Storage: Store in a cool, dry place. Hygroscopicity is low, but desiccated storage is recommended for long-term purity.

References

-

Chemical Structure & Identifiers: National Center for Biotechnology Information. PubChem Compound Summary for CID 257954, 3-(Propan-2-yl)benzamide. Link

-

Synthesis via Microwave Irradiation: Patent CN109456214A. Method of the benzamide compound under microwave condition. Link

-

UNC3474 & 53BP1 Antagonism: Axon Medchem.[2] UNC3474 maleate Product Information. Link

-

C-H Glycosylation: ResearchGate. Palladium-catalysed C−H glycosylation for synthesis of C-aryl glycosides. Link

-

Coupling Reagents: US Patent 11690844B2. Pyrazolyl pyrimidinone compounds and uses thereof (describing amide coupling with BTFFH). Link

Sources

3-(1-methylethyl)benzamide molecular weight and formula

An In-Depth Technical Guide to 3-(1-Methylethyl)benzamide

Abstract

This technical guide provides a comprehensive overview of 3-(1-methylethyl)benzamide, also known as 3-isopropylbenzamide. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the compound's chemical identity, physicochemical properties, a representative synthetic protocol, and methods for its characterization. Furthermore, this guide explores the pharmacological significance of the benzamide scaffold, highlighting potential applications for 3-(1-methylethyl)benzamide as a building block in the discovery of novel therapeutics. Safety and handling precautions based on structurally related compounds are also discussed.

Chemical Identity and Physicochemical Properties

3-(1-Methylethyl)benzamide is an aromatic organic compound and a derivative of benzoic acid.[1] The core structure consists of a benzene ring substituted with a carboxamide group and an isopropyl group at the meta-position. This arrangement imparts specific steric and electronic properties that are of interest in medicinal chemistry for developing targeted therapeutics. The isopropylamine moiety, in particular, is a structural feature found in numerous pharmaceutical compounds.[2]

Table 1: Chemical Identifiers and Properties of 3-(1-Methylethyl)benzamide

| Identifier | Value | Source(s) |

| IUPAC Name | 3-(1-methylethyl)benzamide | [3] |

| Synonyms | 3-Isopropylbenzamide, m-Isopropylbenzamide | [3] |

| CAS Number | 61843-02-5 | [3] |

| Molecular Formula | C10H13NO | [3][4] |

| Molecular Weight | 163.22 g/mol | [3][4] |

| SMILES | CC(C)c1cccc(c1)C(=O)N | [4] |

| InChIKey | BDAQGUZTTPIATR-UHFFFAOYSA-N | [4] |

Below is a two-dimensional representation of the molecular structure of 3-(1-methylethyl)benzamide, generated using the DOT language.

Caption: 2D structure of 3-(1-methylethyl)benzamide.

Synthesis and Characterization

The synthesis of benzamide derivatives is a fundamental process in organic chemistry. A common and reliable method involves the acylation of an amine with a benzoyl chloride derivative. For 3-(1-methylethyl)benzamide, the synthesis would typically start from 3-isopropylbenzoyl chloride and ammonia or a protected form of ammonia.

Caption: General synthesis workflow for 3-(1-methylethyl)benzamide.

Experimental Protocol: Synthesis of 3-(1-Methylethyl)benzamide

This protocol is a representative procedure adapted from the synthesis of similar N-alkylated benzamides and should be performed by trained chemists with appropriate safety measures.[2]

-

Preparation of 3-Isopropylbenzoyl Chloride:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-isopropylbenzoic acid (1 equivalent).

-

Under a fume hood, slowly add thionyl chloride (SOCl₂, ~2-3 equivalents).

-

Heat the mixture to reflux (approximately 80°C) for 2-3 hours until the evolution of gas (HCl and SO₂) ceases.

-

Allow the mixture to cool to room temperature. Excess thionyl chloride is removed under reduced pressure to yield crude 3-isopropylbenzoyl chloride, which can often be used in the next step without further purification.

-

-

Amidation Reaction:

-

Dissolve the crude 3-isopropylbenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a new flask.

-

Cool the solution in an ice bath to 0°C.

-

Slowly bubble anhydrous ammonia gas through the solution or add a solution of aqueous ammonium hydroxide (excess, ~3-5 equivalents) dropwise while stirring vigorously.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

-

Work-up and Purification:

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 3-(1-methylethyl)benzamide by recrystallization or column chromatography on silica gel.

-

Spectroscopic Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. Based on data for the structurally similar N-isopropylbenzamide, the following spectral characteristics are expected.[2][5][6]

-

¹H NMR: The spectrum should show characteristic signals for the aromatic protons, the isopropyl methine proton (a septet), and the isopropyl methyl protons (a doublet). The amide protons (NH₂) will appear as a broad singlet.

-

¹³C NMR: The spectrum will display signals for the carbonyl carbon, the aromatic carbons (with distinct shifts for the substituted and unsubstituted carbons), and the carbons of the isopropyl group.

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretching of the primary amide (two bands around 3100-3500 cm⁻¹), the C=O stretching (around 1650 cm⁻¹), and C-H stretching from the aromatic and alkyl groups.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the compound's molecular weight (163.22 g/mol ) should be observed.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(1-Methylethyl)benzamide (Predicted values based on analogous structures like N-isopropylbenzamide)

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Amide (NH₂) | ~6.0 - 7.5 (broad s) | - |

| Aromatic (Ar-H) | ~7.3 - 7.8 (m) | ~126 - 149 |

| Isopropyl (CH) | ~3.0 (septet) | ~34 |

| Isopropyl (CH₃) | ~1.2 (d) | ~24 |

| Carbonyl (C=O) | - | ~168 |

Applications in Research and Drug Development

Benzamide and its derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[7][8] These compounds are key components in drugs with antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[8][9] The amide bond is crucial as it is stable, neutral, and can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

The inclusion of an isopropyl group at the meta-position of the benzamide scaffold can influence its pharmacokinetic and pharmacodynamic properties. This group can enhance lipophilicity, potentially improving membrane permeability, and provide steric bulk that can lead to selective binding with target proteins. Therefore, 3-(1-methylethyl)benzamide serves as a valuable intermediate for the synthesis of more complex molecules in drug discovery programs.

Caption: Potential applications of 3-(1-methylethyl)benzamide in drug discovery.

Safety and Handling

-

Hazard Statements: Similar compounds are often harmful if swallowed.[1][10] Some benzamides are suspected of causing genetic defects.

-

Precautionary Statements:

-

Prevention: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wash skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

-

First Aid:

-

If Swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.

-

In Case of Skin Contact: Immediately take off all contaminated clothing and rinse skin with plenty of water.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

This compound is intended for research use only by qualified individuals. A thorough risk assessment should be conducted before handling.

Conclusion

3-(1-Methylethyl)benzamide is a valuable chemical entity with a straightforward synthesis pathway. Its structural features, particularly the benzamide core and the isopropyl substituent, make it an attractive starting point for the development of new pharmacologically active molecules. This guide provides the foundational technical information required by researchers to synthesize, characterize, and explore the potential of this compound in medicinal chemistry and drug discovery endeavors.

References

-

Supporting Information for a scientific article. aws.amazon.com. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

PubChem. 3-(Propan-2-yl)benzamide. [Link]

-

SpectraBase. 4-Tert-butyl-N-isopropylbenzamide - Optional[13C NMR] - Chemical Shifts. [Link]

-

van Oosten, B. N., et al. N-Isopropylbenzamide. PMC. [Link]

-

Global Substance Registration System. 3-ISOPROPYLBENZAMIDE. [Link]

-

ResearchGate. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. [Link]

-

Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

-

SpectraBase. N-benzyl-3-chloro-N-isopropylbenzamide - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubMed. Benzimidazole: A Milestone in the Field of Medicinal Chemistry. [Link]

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. N-Isopropylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CA3220099A1 - (r)-n-ethyl-5-fluoro-n-isopropyl-2-((5-(2-(6-((2-methoxyethyl)(methyl)amino)-2-methylhexan-3-yl)-2,6-diazaspiro[3.4]octan-6-yl)-1,2,4-triazin-6-yl)oxy)benzamide besylate salt for the treatment of diseases such as cance - Google Patents [patents.google.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. Benzimidazole: A Milestone in the Field of Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

Navigating the Isomeric Landscape of Isopropylbenzamide: A Technical Guide to Nomenclature and Synonyms

Introduction

In the precise language of chemical research and development, ambiguity can be a significant impediment. The term "meta-isopropylbenzamide" presents a classic case of such ambiguity, potentially referring to two distinct molecular architectures. This guide is designed for researchers, scientists, and drug development professionals to clarify the nomenclature and synonyms associated with these isomers. A thorough understanding of the correct IUPAC (International Union of Pure and Applied Chemistry) naming conventions and common synonyms is paramount for accurate documentation, database searching, and unambiguous scientific communication. This document will dissect the two primary interpretations of "meta-isopropylbenzamide," providing a detailed analysis of their respective identifiers and structural representations.

The Structural Dichotomy: Two Isomers from One Name

The ambiguity of "meta-isopropylbenzamide" arises from the possible locations of the "isopropyl" group relative to the "benzamide" core. The "meta" descriptor, signifying a 1,3 substitution pattern on a benzene ring, can apply to either the benzoic acid-derived portion of the molecule or a substituent on the nitrogen atom. This leads to two distinct chemical entities:

-

3-Isopropylbenzamide : In this isomer, the isopropyl group is attached to the 3rd carbon atom (the meta position) of the benzene ring of the benzamide.

-

N-(3-Isopropylphenyl)benzamide : Here, the benzamide is N-substituted with a phenyl group, and the isopropyl group is located at the 3rd position of this N-phenyl ring.

The following sections will provide a detailed examination of each of these compounds.

Part 1: 3-Isopropylbenzamide

This isomer features the isopropyl substituent directly on the benzoyl moiety.

IUPAC Nomenclature and Synonyms

The systematic name for this compound, as defined by IUPAC, is 3-isopropylbenzamide . A variety of synonyms are also used in literature and chemical databases, which are crucial to recognize for comprehensive information retrieval.

| Identifier Type | Value | Source |

| IUPAC Name | 3-isopropylbenzamide | |

| Synonym | 3-(1-Methylethyl)benzamide | [1] |

| Synonym | Benzamide, 3-(1-methylethyl)- | [1] |

| Synonym | m-Isopropylbenzamide | [1] |

| Synonym | 3-Isopropyl-benzoic acid amide | [1] |

| CAS Number | 6958-48-1 | [2] |

| Molecular Formula | C10H13NO | [1] |

| Molecular Weight | 163.22 g/mol | [1] |

Chemical Structure

The structural representation of 3-isopropylbenzamide is crucial for its unambiguous identification.

Caption: Chemical structure of 3-isopropylbenzamide.

Part 2: N-(3-Isopropylphenyl)benzamide

In this second isomer, the isopropylphenyl group is attached to the nitrogen atom of the benzamide.

IUPAC Nomenclature and Synonyms

The IUPAC name for this compound is N-(3-isopropylphenyl)benzamide . It is essential to distinguish its synonyms from those of its isomer. A notable example of a more complex molecule containing this moiety is 3-(3,4-dihydro-2,7-naphthyridin-2(1H)-yl)-N-(3-isopropylphenyl)benzamide, which has appeared in patent literature.[3]

| Identifier Type | Value | Source |

| IUPAC Name | N-(3-isopropylphenyl)benzamide | |

| Synonym | N-(3-(propan-2-yl)phenyl)benzamide | |

| Molecular Formula | C16H17NO | [4] |

| Molecular Weight | 239.31 g/mol | [4] |

Note: The CAS Number and other specific identifiers for the parent N-(3-isopropylphenyl)benzamide are less commonly indexed than for more complex derivatives.

Chemical Structure

The following diagram illustrates the connectivity of N-(3-isopropylphenyl)benzamide.

Caption: Chemical structure of N-(3-isopropylphenyl)benzamide.

Conclusion

The seemingly simple name "meta-isopropylbenzamide" underscores the critical importance of precision in chemical nomenclature. By systematically dissecting the two primary isomeric forms, 3-isopropylbenzamide and N-(3-isopropylphenyl)benzamide, this guide provides a clear and authoritative reference for their respective IUPAC names, synonyms, and structures. For researchers and developers in the chemical and pharmaceutical sciences, this level of detail is not merely academic; it is fundamental to ensuring the accuracy, reproducibility, and integrity of their work. Adherence to standardized nomenclature, as outlined herein, is a cornerstone of effective scientific communication and innovation.

References

-

PubChem. 3-(3,4-dihydro-2,7-naphthyridin-2(1H)-yl)-N-(3-isopropylphenyl)benzamide. Available from: [Link]

-

PubChem. N-isopropyl-3-methylbenzamide. Available from: [Link]

-

PubChem. 3-ISOPROPYLBENZAMIDE. Available from: [Link]

-

PubChem. 4-Isopropyl-n-phenylbenzamide. Available from: [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. N-isopropyl-3-methylbenzamide | C11H15NO | CID 248156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(3,4-dihydro-2,7-naphthyridin-2(1H)-yl)-N-(3-isopropylphenyl)benzamide | C24H25N3O | CID 71736175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Isopropyl-n-phenylbenzamide | C16H17NO | CID 261841 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 3-Isopropylbenzamide from 3-Isopropylbenzoic Acid

[1]

Executive Summary

This guide details the synthesis of 3-isopropylbenzamide (m-cumamide), a primary amide intermediate used in the development of agrochemicals and pharmaceutical scaffolds. Unlike the N-isopropyl isomer, this target requires the formation of a primary amide bond (

Two protocols are presented:

-

Method A (Standard): Acid chloride activation via Thionyl Chloride (

).[1][2] Recommended for scale-up (>10g) and high cost-efficiency.[1] -

Method B (Alternative): Carbonyl Diimidazole (CDI) coupling.[1] Recommended for small-scale (<1g) or fume-hood-limited environments where avoiding corrosive gases (

,

Strategic Analysis & Reaction Engineering

Chemical Strategy

The transformation involves the nucleophilic acyl substitution of a carboxylic acid hydroxyl group with an amino group. Direct reaction between the acid and ammonia is thermally demanding (>180°C) and often low-yielding due to salt formation (ammonium carboxylate).[1] Therefore, activation of the carboxyl group is required.

| Feature | Method A: Acid Chloride ( | Method B: CDI Coupling |

| Intermediate | 3-Isopropylbenzoyl chloride | Acyl-imidazole |

| Reactivity | Very High | Moderate to High |

| Byproducts | Imidazole, | |

| Atom Economy | High | Moderate |

| Purification | Crystallization (Easy) | Aqueous wash/Column (Moderate) |

| Scale Suitability | Multi-gram to Kilo | Milligram to Gram |

Mechanistic Pathway (Method A)

The reaction proceeds via the formation of a chlorosulfite intermediate, followed by an

Figure 1: Mechanistic flow of the Thionyl Chloride route. The irreversible loss of

Detailed Protocols

Protocol A: The Thionyl Chloride Route (Standard)

Safety Note: Thionyl chloride releases toxic

Materials

-

3-Isopropylbenzoic acid (1.0 equiv)[1]

-

Thionyl Chloride (

) (1.5 - 2.0 equiv)[1] -

DMF (Dimethylformamide) (Catalytic, 1-2 drops)

-

Dichloromethane (DCM) (Anhydrous)

-

Ammonium Hydroxide (

) OR Ammonia gas[1] -

Toluene (for azeotropic drying)

Step-by-Step Procedure

-

Activation (Acid Chloride Formation):

-

In a dry round-bottom flask (RBF) equipped with a reflux condenser and a drying tube (

), suspend 3-isopropylbenzoic acid (e.g., 5.0 g, 30.5 mmol) in dry DCM (20 mL). Note: Neat reaction is also possible but DCM allows better temperature control.[1] -

Add Thionyl Chloride (4.4 mL, ~60 mmol) slowly via syringe.

-

Add 1-2 drops of DMF .[1] Critical Insight: DMF acts as a catalyst by forming the reactive Vilsmeier-Haack intermediate, significantly accelerating the reaction.

-

Heat to reflux (approx. 45°C) for 2-3 hours. The solution should become clear, and gas evolution (

) will cease upon completion.

-

-

Solvent Swap (Critical for Purity):

-

Cool the mixture to room temperature.

-

Concentrate the solution under reduced pressure (Rotavap) to remove excess

and DCM. -

Chase Step: Add 10 mL of dry Toluene and evaporate again. This azeotropically removes trace thionyl chloride, which would otherwise react with ammonia to form messy sulfur-nitrogen byproducts.[1]

-

Redissolve the resulting oil (3-isopropylbenzoyl chloride) in dry DCM (20 mL).

-

-

Ammonolysis:

-

Option 1 (Gas - Anhydrous): Cool the DCM solution to 0°C. Bubble dry

gas through the solution for 15-20 minutes.[1] A white precipitate ( -

Option 2 (Biphasic - Aqueous): Place 30 mL of concentrated Ammonium Hydroxide (

) in a beaker at 0°C. Slowly add the DCM solution of the acid chloride to the stirring ammonia with vigorous agitation.

-

-

Workup:

-

Stir for 30 minutes at room temperature.

-

Separation: Transfer to a separatory funnel. If using Option 2, separate the organic (DCM) layer. If using Option 1, add water to dissolve salts, then separate the DCM layer.

-

Wash: Wash the organic layer sequentially with:

-

Dry over anhydrous

or

-

Protocol B: The CDI Route (Mild/Green)

Application: Ideal for small-scale synthesis where handling

Materials

-

3-Isopropylbenzoic acid (1.0 equiv)[1]

-

1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

-

THF (Tetrahydrofuran) (Anhydrous)

-

Ammonium Hydroxide (

)

Step-by-Step Procedure

-

Activation:

-

Amidation:

-

Add concentrated Ammonium Hydroxide (3 mL, excess) directly to the THF mixture.

-

Stir for 2-4 hours at room temperature.

-

-

Workup:

Purification & Characterization

Purification Strategy

The crude product from either method is typically an off-white solid.[1]

-

Recrystallization: The 3-isopropyl group increases lipophilicity compared to benzamide.[1]

Characterization Data (Expected)

-

Melting Point: Expected range 95–105°C (Estimate based on structural analogs; user validation required).

-

TLC: Silica Gel, 50% Ethyl Acetate in Hexane.[1]

of Amide will be significantly lower than the Acid precursor.[1] -

IR Spectroscopy:

Figure 2: Purification workflow for high-purity isolation.[1]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure glassware is dry; use fresh anhydrous DCM. Ensure "Chase Step" with Toluene is performed. |

| Oily Product | Residual Solvent or Impurities | The isopropyl group lowers MP.[1] Dry under high vacuum for 12h. Recrystallize from Hexane/EtOAc.[1] |

| Smell of Sulfur | Residual Thionyl Chloride | Insufficient evaporation.[1] Wash organic layer thoroughly with |

| Starting Material in Product | Incomplete Activation | Check quality of |

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 10: Nucleophilic substitution at the carbonyl group).[1]

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General procedures for Amide synthesis).

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 257954, 3-(Propan-2-yl)benzamide.[1]

-

Organic Syntheses. (General procedure for Acid Chloride formation). Org.[1][3][6] Synth. Coll. Vol. 1, p.147 (1941).[1]

-

Master Organic Chemistry. (Reaction of Thionyl Chloride with Carboxylic Acids).

Sources

- 1. 3-(Propan-2-yl)benzamide | C10H13NO | CID 257954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. orgsyn.org [orgsyn.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. physics.emu.edu.tr [physics.emu.edu.tr]

- 6. chem.libretexts.org [chem.libretexts.org]

Application Note: 3-Isopropylbenzamide as a Strategic Scaffold in Pharmaceutical Synthesis

Abstract

This technical guide profiles 3-isopropylbenzamide (CAS 61843-02-5) , a critical intermediate for accessing meta-substituted aromatic pharmacophores. Unlike simple benzamides, the 3-isopropyl variant offers a unique combination of steric bulk and lipophilicity, often utilized to modulate metabolic stability and receptor binding affinity in kinase inhibitors and glucokinase activators. This document details a scalable synthesis protocol, a validated downstream transformation (Hofmann Rearrangement) to access the high-value 3-isopropylaniline, and strategic insights into its use in Directed Ortho Metalation (DoM).

Introduction: The "Meta-Lipophilic" Advantage

In medicinal chemistry, the meta-position of an aromatic ring is a privileged vector for optimizing drug-target interactions. While ortho and para substitutions are electronically accessible via standard electrophilic aromatic substitution (EAS), meta-alkyl groups are synthetically challenging to install selectively.

3-Isopropylbenzamide serves as a "synthetic pivot." It locks the meta-isopropyl group—a lipophilic anchor that fills hydrophobic pockets (e.g., in ATP-binding sites of kinases)—while the amide functionality provides a versatile handle for further elaboration.

Key Pharmacological Attributes:

-

Lipophilic Efficiency: The isopropyl group adds steric bulk and hydrophobicity (

) without the metabolic liability of a straight -

Metabolic Blocking: Substitution at the meta position can block metabolic oxidation at the otherwise vulnerable ring positions.

-

Synthetic Versatility: The amide group is a precursor to anilines (via Hofmann), nitriles (via dehydration), and complex heterocycles.

Chemical Profile & Specifications

| Property | Specification | Notes |

| IUPAC Name | 3-(propan-2-yl)benzamide | |

| CAS Number | 61843-02-5 | |

| Molecular Formula | ||

| Molecular Weight | 163.22 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in MeOH, EtOH, DMSO, DCM | Poor water solubility |

| Storage | Dry, Inert Atmosphere, 2–8°C | Hygroscopic potential |

Protocol A: Scalable Synthesis from 3-Isopropylbenzoic Acid

Objective: To synthesize 3-isopropylbenzamide with >98% purity on a multigram scale.

Rationale: Direct amidation using thionyl chloride (

Materials

-

3-Isopropylbenzoic acid (1.0 equiv)[1]

-

Thionyl Chloride (

) (1.5 equiv) -

Ammonium Hydroxide (28-30%

in -

DMF (Catalytic amount)

-

Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology

-

Acid Chloride Formation:

-

Charge a flame-dried round-bottom flask with 3-isopropylbenzoic acid (10.0 g, 60.9 mmol) and anhydrous DCM (100 mL).

-

Add catalytic DMF (3 drops).

-

Critical Step: Add

(6.6 mL, 91.3 mmol) dropwise at 0°C under -

Reflux the mixture for 2 hours until gas evolution (

, -

In-process Control: Aliquot quenched with MeOH should show methyl ester by TLC/LCMS.

-

Concentrate in vacuo to remove excess

. Re-dissolve the crude oil in dry DCM (50 mL).

-

-

Amidation:

-

Cool the acid chloride solution to -10°C.

-

Add aqueous Ammonium Hydroxide (50 mL) dropwise, maintaining internal temperature

. Note: The biphasic reaction is exothermic. -

Stir vigorously for 1 hour at

, then warm to room temperature (RT).

-

-

Work-up & Purification:

-

Separate the organic layer.[2] Extract the aqueous layer with DCM (

mL). -

Wash combined organics with 1M

(to remove trace amine), saturated -

Dry over

and concentrate. -

Recrystallization: Recrystallize from EtOAc/Hexanes (1:3) to yield white needles.

-

Yield Expectation: 85–92% Purity: >98% (HPLC)

Protocol B: The "Synthetic Pivot" – Hofmann Rearrangement

Objective: Convert 3-isopropylbenzamide to 3-isopropylaniline . Scientific Insight: This is the primary utility of this intermediate. Direct nitration of cumene (isopropylbenzene) yields mostly para-nitrocumene (steric/electronic control). To access the meta-aniline—crucial for kinase inhibitors—one must go through the meta-benzoic acid/amide route.

Reaction Logic

Methodology

-

Reagent Preparation:

-

Prepare a sodium hypobromite solution in situ by adding Bromine (

, 1.0 equiv) dropwise to a solution of NaOH (4.0 equiv) in water at -

Safety:

is highly toxic and corrosive. Use a dropping funnel and efficient fume hood.

-

-

Rearrangement:

-

Add 3-isopropylbenzamide (solid) to the cold hypobromite solution.

-

Stir at

for 30 mins, then heat to 70°C for 1 hour. -

Mechanism Check: The solution will initially clarify as the N-bromoamide forms, then potentially bubble as

is released (trapped as carbonate).

-

-

Isolation:

-

Steam distill the aniline product OR extract with diethyl ether.

-

Convert to the hydrochloride salt (3-isopropylaniline·HCl) using HCl/Ether for long-term storage (prevents oxidation).

-

Strategic Visualization: Synthetic Pathways

The following diagram illustrates the central role of 3-isopropylbenzamide in accessing "hard-to-reach" meta-substituted aromatics.

Caption: Workflow demonstrating the strategic value of 3-isopropylbenzamide in bypassing the regioselectivity limitations of electrophilic aromatic substitution.

Quality Control & Analytical Standards

For pharmaceutical use, the absence of the para-isomer is critical.

| Technique | Parameter | Acceptance Criteria |

| HPLC | C18 Column, ACN/H2O Gradient | >98.0% Area |

| 1H NMR | DMSO-d6, 400 MHz | Diagnostic septet at |

| Regio-purity | GC-MS or NMR | No para-isomer peaks (symmetric doublets in aromatic region). |

References

-

Synthesis of Benzamides (General Protocol): Bulger, A. S., et al. (2022).[2] "Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis." Organic Syntheses, 99, 305-325.[2] Link

-

Hofmann Rearrangement Mechanism: "Hofmann Rearrangement." Organic Chemistry Portal. Link

-

Directed Ortho Metalation (Contextual): Snieckus, V. (1990).[3] "Directed Ortho Metalation. Tertiary Amide and Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933. Link

-

Compound Data: PubChem CID 257954 (3-(Propan-2-yl)benzamide).[1] National Library of Medicine. Link

-

Application in Antibacterials (Benzamide Pharmacophore): Ma, X., et al. (2017). "Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors." Bioorganic & Medicinal Chemistry Letters, 27(8), 1767-1771. Link

Sources

Application Notes and Protocols: Investigating 3-Isopropylbenzamide as a PARP Inhibitor Analog

Abstract

Poly(ADP-ribose) polymerases (PARPs), particularly PARP-1, are central to the cellular response to DNA damage, playing a critical role in the repair of single-strand breaks (SSBs).[1][2] The inhibition of PARP has emerged as a cornerstone of targeted cancer therapy, especially for tumors with deficiencies in the homologous recombination (HR) repair pathway, such as those harboring BRCA1/2 mutations.[2][3][4] This therapeutic strategy is based on the concept of synthetic lethality, where the simultaneous loss of two DNA repair pathways is catastrophic for the cell.[3][5] This application note provides a comprehensive guide for researchers on utilizing 3-isopropylbenzamide as a structural analog to investigate PARP inhibition. Based on the well-established benzamide pharmacophore essential for binding to the nicotinamide pocket of PARP enzymes, 3-isopropylbenzamide serves as a valuable research tool for exploring the mechanisms and consequences of PARP inhibition.[6][7][8] We present detailed protocols for a suite of assays, from direct enzymatic inhibition and cellular target engagement to functional outcomes on cell viability, designed to characterize the activity of this and other novel inhibitor analogs.

Introduction: The Rationale for PARP Inhibition

The integrity of the genome is constantly challenged by endogenous and environmental sources of DNA damage. Cells have evolved a complex network of DNA damage response (DDR) pathways to counteract these threats.[2] The PARP family of enzymes, with PARP-1 being the most abundant, acts as a primary sensor for DNA single-strand breaks (SSBs).[1][2] Upon detecting an SSB, PARP-1 binds to the damaged DNA and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[9] This PARylation event serves as a scaffold to recruit the machinery required for base excision repair (BER), effectively resolving the break.[3]

PARP inhibitors (PARPis) exploit this mechanism in two ways:

-

Catalytic Inhibition: PARPis competitively bind to the NAD+ binding pocket of the PARP enzyme, preventing the synthesis of PAR chains and stalling the recruitment of repair proteins.[10]

-

PARP Trapping: A crucial aspect of their cytotoxicity, some PARPis prevent the auto-PARylated PARP enzyme from detaching from the DNA.[6][10] This trapped PARP-DNA complex is a significant obstacle to DNA replication, leading to the collapse of replication forks and the formation of more cytotoxic double-strand breaks (DSBs).[10]

In healthy cells with a functional homologous recombination (HR) pathway, these DSBs can be repaired efficiently. However, in cancer cells with deficient HR (e.g., BRCA1/2 mutations), these lesions cannot be repaired, leading to genomic instability and cell death—a classic example of synthetic lethality.[10][11]

3-isopropylbenzamide, while not a clinically approved drug, contains the core benzamide moiety that is a hallmark of many potent PARP inhibitors.[7][8] This makes it an excellent and accessible tool for academic and preclinical research aimed at understanding the fundamental biology of PARP inhibition, screening for novel therapeutic strategies, and validating assay systems.

Mechanism of Action: PARP-1 in DNA Repair and its Inhibition

The central role of PARP-1 is to convert the detection of a DNA single-strand break into a rapid signaling cascade that facilitates repair. The process and its inhibition are outlined below.

Caption: PARP-1 signaling in DNA repair and its disruption by an inhibitor analog.

Experimental Characterization of 3-Isopropylbenzamide

This section provides detailed protocols to assess the biochemical and cellular effects of 3-isopropylbenzamide. It is critically important to include both a vehicle control (e.g., DMSO) and a well-characterized positive control PARP inhibitor (e.g., Olaparib, Talazoparib, or the foundational inhibitor 3-aminobenzamide) in all experiments for data validation.

Protocol 1: In Vitro PARP-1 Enzymatic Activity Assay

This biochemical assay directly measures the ability of a compound to inhibit the catalytic activity of purified PARP-1 enzyme. Commercial colorimetric or chemiluminescent assay kits are widely available and recommended.[12][13][14]

Principle: The assay quantifies the incorporation of biotinylated ADP-ribose onto histone proteins coated on a microplate. The signal, generated by streptavidin-HRP, is proportional to PARP-1 activity.

Materials:

-

HT Universal Colorimetric PARP Assay Kit (or similar)

-

Recombinant Human PARP-1 Enzyme

-

3-Isopropylbenzamide (test compound)

-

Olaparib or 3-Aminobenzamide (positive control inhibitor)[13]

-

DMSO (vehicle)

-

Microplate reader (450 nm absorbance)

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of 3-isopropylbenzamide in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in PARP assay buffer. Do the same for the positive control inhibitor.

-

Reagent Preparation: Prepare all kit reagents (histone-coated plates, PARP buffer, PARP cocktail with biotinylated NAD+) according to the manufacturer's protocol.

-

Assay Reaction: a. Add 5 µL of the diluted test compound, control inhibitor, or vehicle to the appropriate wells of the histone-coated plate. b. Add 7.5 µL of diluted PARP-1 enzyme (e.g., 0.5 Units/well) to all wells except the 'no enzyme' blank. c. Incubate for 10 minutes at room temperature. d. Start the reaction by adding 12.5 µL of the PARP cocktail to all wells.

-

Incubation & Detection: a. Incubate the plate for 60 minutes at room temperature to allow for PARylation. b. Wash the wells 3 times with 1x PBS + 0.1% Triton X-100, followed by 2 washes with 1x PBS. c. Add 25 µL of Strep-HRP to each well and incubate for 60 minutes at room temperature. d. Repeat the washing steps as in 4b. e. Add 50 µL of TACS-Sapphire colorimetric substrate. Incubate in the dark for 15-30 minutes. f. Stop the reaction by adding 50 µL of 0.2 M HCl.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[12]

Data Analysis: Subtract the background absorbance (blank wells) from all readings. Normalize the data to the vehicle control (100% activity) and no-enzyme control (0% activity). Plot the percent inhibition against the log concentration of the inhibitor and use non-linear regression to determine the IC50 value.

| Compound | Putative IC50 (nM) |

| Olaparib (Control) | 5 - 10 |

| 3-Aminobenzamide (Control) | 1000 - 3000 |

| 3-Isopropylbenzamide | To be determined |

| Caption: Example data table for summarizing in vitro PARP-1 inhibition results. |

Protocol 2: Cellular PARP Activity via Western Blot

This assay assesses the ability of 3-isopropylbenzamide to inhibit PARP activity inside cells by measuring the levels of PARylation after inducing DNA damage.

Principle: Cells are treated with a DNA damaging agent to activate PARP-1. In the presence of an effective inhibitor, the resulting PAR polymer formation will be significantly reduced. This is visualized by Western blotting using an anti-PAR antibody.[15]

Caption: Experimental workflow for cellular PARP activity assessment by Western blot.

Materials:

-

HeLa or other relevant cell line

-

3-Isopropylbenzamide, Olaparib, DMSO

-

Hydrogen Peroxide (H2O2) or Methyl Methanesulfonate (MMS) for DNA damage

-

RIPA lysis buffer with protease/phosphatase inhibitors[16][17]

-

Primary antibodies: Rabbit anti-PAR, Mouse anti-β-Actin (loading control)

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

ECL substrate and imaging system

Procedure:

-

Cell Culture: Seed cells in 6-well plates to be 70-80% confluent on the day of the experiment.[16]

-

Treatment: a. Pre-treat cells with various concentrations of 3-isopropylbenzamide, a positive control (e.g., 1 µM Olaparib), and vehicle (DMSO) for 1-2 hours. b. Induce DNA damage by adding H2O2 (e.g., 1 mM) for 15 minutes at 37°C.

-

Lysis: a. Immediately place plates on ice and wash cells twice with ice-cold PBS. b. Add 150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer to a microcentrifuge tube.[16] c. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Western Blotting: a. Determine protein concentration of the supernatant using a BCA assay. b. Denature 20-30 µg of protein per sample in Laemmli buffer at 95°C for 5 minutes. c. Separate proteins on an 8% SDS-PAGE gel and transfer to a PVDF membrane.[17] d. Block the membrane with 5% non-fat milk in TBST for 1 hour. e. Incubate with anti-PAR primary antibody (e.g., 1:1000 dilution) overnight at 4°C. f. Wash with TBST and incubate with HRP-conjugated anti-rabbit secondary antibody (1:5000) for 1 hour at room temperature. g. Detect the signal using an ECL substrate.[16] h. Strip and re-probe the membrane for β-Actin as a loading control.

Expected Results: The DNA damage-only lane should show a strong smear of high molecular weight bands, indicating robust PARylation. Lanes treated with effective PARP inhibitors should show a dramatic reduction in this PAR signal.

Protocol 3: Cell Viability Assay for Synthetic Lethality

This functional assay measures the cytotoxic effect of the PARP inhibitor analog, which should be significantly more potent in cancer cells with a homologous recombination deficiency.

Principle: The MTT or MTS assay is a colorimetric method that measures the metabolic activity of cells, which correlates with cell viability.[18][19] By comparing the effect of 3-isopropylbenzamide on a BRCA-deficient cell line versus its isogenic BRCA-proficient counterpart, synthetic lethality can be quantified.

Materials:

-

BRCA1-mutant cell line (e.g., MDA-MB-436)

-

BRCA1-proficient cell line (e.g., MDA-MB-231 as a control)

-

3-Isopropylbenzamide, Olaparib, DMSO

-

MTT or MTS reagent

-

96-well plates

-

Microplate reader (570 nm for MTT, 490 nm for MTS)

Procedure:

-

Cell Seeding: Seed both cell lines into 96-well plates at an optimized density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.[14]

-

Treatment: Add 100 µL of media containing serial dilutions of 3-isopropylbenzamide or control inhibitors to the wells. Include vehicle-only wells as a control.

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.[14]

-

MTT/MTS Addition: a. Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.[18][20] b. (For MTT) Add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well and incubate overnight in the dark to dissolve the formazan crystals.[19] c. (For MTS) Add 20 µL of the combined MTS/PES solution and incubate for 1-4 hours.[19]

-

Data Acquisition: Measure the absorbance at the appropriate wavelength.

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percent viability against the log concentration of the inhibitor and determine the IC50 for each cell line. A significantly lower IC50 in the BRCA-deficient line compared to the proficient line indicates a synthetic lethal effect.

| Cell Line | Genotype | Olaparib IC50 (µM) | 3-Isopropylbenzamide IC50 (µM) |

| MDA-MB-436 | BRCA1 mutant | ~0.1 | To be determined |

| MDA-MB-231 | BRCA WT | >10 | To be determined |

| Caption: Example data table for comparing cytotoxicity and demonstrating synthetic lethality. |

Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method to confirm that a compound binds to its target protein within the complex environment of a living cell.[21]

Principle: Ligand binding typically stabilizes a protein against thermal denaturation. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining is quantified, usually by Western blot or an immunoassay like AlphaScreen.[21][22] A stabilizing compound will result in more soluble protein at higher temperatures compared to the vehicle control.[23]

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Procedure (Western Blot Readout):

-

Treatment: Treat two suspensions of intact cells, one with a high concentration of 3-isopropylbenzamide (e.g., 10-50 µM) and one with vehicle, for 1 hour at 37°C.[22][24]

-

Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes at different temperatures (e.g., 40, 45, 49, 53, 57, 61, 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[24]

-

Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

-

Separation: Separate the soluble fraction from the precipitated protein aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

-

Analysis: Collect the supernatant (soluble fraction) and analyze by Western blot for PARP-1 as described in Protocol 2.

Expected Results: Plotting the band intensity for PARP-1 against temperature will generate melting curves. For the vehicle-treated cells, the amount of soluble PARP-1 will decrease as the temperature increases. In the presence of a binding compound like 3-isopropylbenzamide, the curve will shift to the right, indicating that PARP-1 remains soluble at higher temperatures due to stabilization.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for characterizing 3-isopropylbenzamide or any novel benzamide-containing analog as a putative PARP inhibitor. By systematically progressing from direct enzymatic assays to cellular activity, functional viability, and target engagement studies, researchers can build a comprehensive profile of their compound of interest. The use of appropriate controls, including well-known PARP inhibitors and relevant cell line pairs, is paramount for generating high-quality, trustworthy data. This approach enables the exploration of structure-activity relationships and the elucidation of the complex biological consequences of PARP inhibition in diverse cellular contexts.

References

-

The role of PARP in DNA repair and its therapeutic exploitation. (2011). British Journal of Cancer. [Link]

-

Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials. (N.A.). Journal of Cancer Metastasis and Treatment. [Link]

-

Poly(ADP-ribose) polymerase inhibitors in cancer therapy. (2025). Chinese Medical Journal. [Link]

-

The Role of PARP and the Therapeutic Potential of PARP Inhibitors in Cancer. (2020). DNA Damage, DNA Repair and Disease: Volume 2. [Link]

-

PARP Inhibitors: The Cornerstone of DNA Repair–Targeted Therapies. (2017). CancerNetwork. [Link]

-

Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). (N.A.). BPS Bioscience. [Link]

-

PARP - Assay-Protocol. (N.A.). Assay-Protocol.com. [Link]

-

Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. (2025). STAR Protocols. [Link]

-

How can I detect PolyADP ribosylation (PAR) by western blot ?. (2015). ResearchGate. [Link]

-

In vitro PARP activity Inhibition. (N.A.). Bio-protocol. [Link]

-

Human Cleaved-PARP (D214/G215) and PARP ELISA Kit. (N.A.). RayBiotech. [Link]

-

PARP assay for inhibitors. (N.A.). BMG LABTECH. [Link]

-

Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1. (2019). SLAS DISCOVERY. [Link]

-

A CETSA HT assay to screen for intracellular PARP1 target engagement. (2019). ResearchGate. [Link]

-

Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1. (2018). Genedata. [Link]

-

Western blot evaluation of PARP activity and DNA damage in post-treatment tumor tissues. (2014). ResearchGate. [Link]

-

PARP inhibitors are not all equal. (2012). Journal of Molecular Signaling. [Link]

-

Cell Viability Assays. (2013). Assay Guidance Manual. [Link]

-

What Is CETSA? Cellular Thermal Shift Assay Explained. (N.A.). Pelago Bioscience. [Link]

-

The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Review of Biochemistry. [Link]

-

LC50 calculated from cell viability (MTS assay) data for each of five PARPis. (2018). ResearchGate. [Link]

-

PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (2020). Frontiers in Molecular Biosciences. [Link]

-

Inhibitors of PARP: Number crunching and structure gazing. (2022). Proceedings of the National Academy of Sciences. [Link]

-

Effect of parp inhibitor, 3-aminobenzamide on p53 stabilization after DNA damage. (2015). OAText. [Link]

-

The mechanism of PARP inhibitor action is identified. (2024). Drug Target Review. [Link]

-

PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. (2022). International Journal of Molecular Sciences. [Link]

-

3-ISOPROPYLBENZAMIDE. (N.A.). gsrs.ncats.nih.gov. [Link]

-

Structure-guided design and characterization of a clickable, covalent PARP16 inhibitor. (2022). RSC Chemical Biology. [Link]

-

Chemical structures and known PARP activities of clinical PARP inhibitors. (2020). ResearchGate. [Link]

-

Chemical structures of PARP inhibitors including the PARP drug candidates. (2015). ResearchGate. [Link]

- Process for preparing parp inhibitor, crystalline forms, and uses thereof. (2017).

Sources

- 1. The role of PARP in DNA repair and its therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancernetwork.com [cancernetwork.com]

- 5. mdpi.com [mdpi.com]

- 6. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mednexus.org [mednexus.org]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. bmglabtech.com [bmglabtech.com]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. merckmillipore.com [merckmillipore.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. atcc.org [atcc.org]

- 21. pelagobio.com [pelagobio.com]

- 22. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. annualreviews.org [annualreviews.org]

- 24. researchgate.net [researchgate.net]

Application Note: Recrystallization Protocols for 3-Isopropylbenzamide Purification

Abstract & Chemical Context

This guide details the purification of 3-isopropylbenzamide (CAS: 56077-42-2), a primary amide intermediate often used in pharmaceutical synthesis.[1] Unlike simple benzamide, the presence of a bulky isopropyl group at the meta position introduces significant lipophilicity and disrupts crystal packing, altering solubility profiles compared to standard benzamide derivatives.

Target Molecule Profile:

-

Structure: Primary amide (-CONH₂) with a meta-isopropyl substituent on the benzene ring.[1]

-

Chemical Behavior: Amphiphilic. The amide group forms strong intermolecular hydrogen bonds (dimers), while the isopropyl-phenyl ring drives solubility in non-polar organic solvents.

-

Common Impurities: 3-isopropylbenzoic acid (hydrolysis product), unreacted 3-isopropylbenzoyl chloride, and trace coupling reagents.[1]

Strategic Directive: Chromatography is effective but difficult to scale. Recrystallization is the preferred thermodynamic method for this compound to achieve >99% purity, provided "oiling out" (liquid-liquid phase separation) is prevented.

Pre-Formulation: Solvent Selection Logic

The "Like Dissolves Like" rule is insufficient for amides. We must balance the hydrogen-bonding capacity of the amide head with the Van der Waals forces of the isopropyl tail.

Solvent Screening Matrix

The following table summarizes the solubility behavior of 3-isopropylbenzamide based on thermodynamic principles of substituted benzamides.

| Solvent System | Role | Dissolution Power (Hot) | Solubility (Cold) | Suitability | Notes |

| Ethyl Acetate | Solvent | High | Moderate | Excellent | Best balance of polarity; easy to remove.[1] |

| n-Heptane/Hexane | Anti-Solvent | Very Low | Negligible | Excellent | Induces precipitation when added to EtOAc.[1] |

| Ethanol (95%) | Solvent | Very High | High | Moderate | Risk of yield loss due to high cold solubility. |

| Water | Anti-Solvent | Low | Negligible | Good | Used with Ethanol. Risk of "oiling out" if added too fast. |

| Toluene | Single Solvent | High | Low | High | Ideal for removing polar impurities; requires higher temp. |

Detailed Protocols

Method A: The "Anti-Solvent" Precipitation (High Purity)

Recommended for: Final API intermediates requiring >99.5% purity. Mechanism: Dielectric constant modification. The compound is dissolved in a polar aprotic solvent (EtOAc), and solubility is thermodynamically crashed by introducing a non-polar hydrocarbon (Heptane).

Reagents

-

Crude 3-isopropylbenzamide[1]

-

Solvent: Ethyl Acetate (HPLC Grade)[1]

-

Anti-solvent: n-Heptane (preferred over Hexane for higher flash point)[1]

Step-by-Step Protocol

-

Dissolution:

-

Place 10.0 g of crude solid in a 250 mL round-bottom flask.

-

Add Ethyl Acetate (approx. 3-5 mL per gram of solid).[1]

-

Heat to reflux (approx. 77°C) with magnetic stirring until fully dissolved.

-

Note: If the solution is colored, add activated carbon (5% w/w), stir for 10 mins, and perform a hot filtration through Celite.

-

-

Nucleation Induction:

-

Remove from heat source but keep stirring.

-

While the solution is still hot (~60°C), slowly add n-Heptane dropwise.

-

Stop adding immediately when a persistent cloudiness (turbidity) is observed. This is the metastable zone limit.

-

-

Re-dissolution & Crystal Growth:

-

Add a few drops of Ethyl Acetate to clear the turbidity (return to the stable zone).

-

Allow the flask to cool slowly to room temperature (20-25°C) over 2 hours. Do not use an ice bath yet.

-

Causality: Rapid cooling traps impurities (occlusion). Slow cooling allows the crystal lattice to reject impurities.

-

-

Harvesting:

Method B: Single-Solvent Recrystallization (Toluene)

Recommended for: Large-scale batches where solvent recovery is critical.[1] Mechanism: Temperature-dependent solubility differential.[1]

Protocol

-

Saturation: Suspend the crude solid in Toluene (approx. 4 mL/g).

-

Heating: Heat to boiling (110°C). Toluene's high boiling point ensures rapid dissolution of the amide.

-

Hot Filtration: Essential to remove inorganic salts (e.g., NaCl, TEA·HCl) which are insoluble in hot toluene.

-

Crystallization: Allow to cool slowly. The lipophilic isopropyl group interacts favorably with toluene, but the amide hydrogen bonding drives crystallization as thermal energy decreases.

-

Isolation: Filter and wash with cold toluene.

Process Analytical Technology (PAT) & Visualization[1]

Workflow Diagram

The following decision tree illustrates the critical path for selecting the correct purification method based on impurity profile.

Caption: Decision matrix for selecting the optimal solvent system based on solubility and impurity profile.

Troubleshooting: The "Oiling Out" Phenomenon

A common failure mode with lipophilic amides like 3-isopropylbenzamide is "oiling out"—where the compound separates as a liquid oil rather than a solid crystal. This happens when the compound's melting point is depressed below the solvent's boiling point due to impurities or supersaturation.

Corrective Actions:

-

Seed Crystals: Always save a small amount of pure crystal from a previous batch. Add a "seed" at 5-10°C below the saturation temperature to provide a template for the lattice.

-

Reduce Concentration: If oiling occurs, reheat and add 10-20% more solvent.

-

Temperature Control: Avoid plunging the hot flask directly into ice. The rapid viscosity change prevents molecular alignment.

Validation Parameters

To confirm the success of the recrystallization, the following metrics must be met:

| Parameter | Acceptance Criteria | Method |

| Appearance | White to off-white crystalline needles | Visual |

| Purity | > 99.0% Area | HPLC (C18 Column, ACN/Water) |

| Melting Point | Sharp range (e.g., 2°C window) | Capillary MP Apparatus |

| Residual Solvent | < 5000 ppm (Class 3) | GC-Headspace |

References

-

BenchChem. (2025).[2][3][4][5] Crystallization Methods for X-ray Analysis of Benzamide Derivatives. Retrieved from

-

National Institutes of Health (NIH). (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide. PubChem.[6][7][8][9] Retrieved from [1][9]

-

Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [1]

-

PubChem. (2025).[8] 3-Isopropylbenzamide Compound Summary. National Library of Medicine. Retrieved from [1]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. N-isopropyl-3-methylbenzamide | C11H15NO | CID 248156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Amino-N-isopropylbenzamide AldrichCPR 81882-62-4 [sigmaaldrich.com]

- 8. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N-Isopropylbenzylamine | 102-97-6 | Benchchem [benchchem.com]

Application Notes & Protocols: Strategic Synthesis of 3-Isopropylbenzamide via Schotten-Baumann Reaction

Abstract

This document provides a comprehensive guide for the synthesis of 3-isopropylbenzamide, a valuable intermediate in pharmaceutical and materials science research. We detail a robust and optimized protocol based on the classic Schotten-Baumann reaction, a cornerstone of amide bond formation. The narrative delves into the mechanistic underpinnings of the reaction, explains the rationale behind procedural choices, and offers a self-validating, step-by-step protocol from the preparation of the requisite 3-isopropylbenzoyl chloride precursor to the final purification and characterization of the target amide. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable method for the synthesis of substituted benzamides.

Introduction: The Schotten-Baumann Reaction in Modern Synthesis

The Schotten-Baumann reaction, first described in the 1880s by Carl Schotten and Eugen Baumann, is a powerful and versatile method for acylating amines and alcohols.[1][2] For amide synthesis, it involves the reaction of an amine with an acyl chloride in the presence of a base.[3][4] The fundamental utility of this reaction lies in its efficiency and broad applicability.

The core principle involves a nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to form the protonated amide.[4][5] A critical component of the reaction is the base, which serves a dual purpose: it neutralizes the hydrochloric acid (HCl) byproduct and drives the reaction equilibrium toward the product.[1][6] Without the base, the generated HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction, thereby diminishing the yield.[6]

Classic Schotten-Baumann conditions often employ a biphasic system, typically an organic solvent (like dichloromethane or diethyl ether) and an aqueous base solution (e.g., sodium hydroxide).[7] This arrangement keeps the acid-sensitive reactants and product in the organic phase while the base sequesters the HCl byproduct in the aqueous phase.[7] For the synthesis of primary amides, an excess of aqueous ammonia can conveniently serve as both the nucleophile and the base, simplifying the procedure.[8][9]

This application note specifically adapts the Schotten-Baumann methodology for the efficient synthesis of 3-isopropylbenzamide, a compound whose structural motifs are relevant in the design of biologically active molecules.[10]

Mechanistic Pathway and Rationale

The synthesis of 3-isopropylbenzamide proceeds in two major stages: the activation of the carboxylic acid to an acyl chloride, followed by the Schotten-Baumann amidation.

Stage 1: Acyl Chloride Formation The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to a competing acid-base reaction that forms a stable carboxylate-ammonium salt.[11] Therefore, the carboxylic acid must first be converted to a more electrophilic, "activated" form. The most common strategy is the formation of an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[11]

Stage 2: Amidation via Schotten-Baumann Reaction The core amidation follows the nucleophilic acyl substitution mechanism as illustrated below.

Caption: Mechanism of the Schotten-Baumann Reaction for Amide Synthesis.

Experimental Protocols

Safety Precautions: This procedure involves hazardous chemicals. Thionyl chloride is highly corrosive, toxic, and reacts violently with water. 3-isopropylbenzoyl chloride is a lachrymator and is corrosive. Concentrated ammonia is caustic and has pungent fumes. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12]

Protocol 1: Preparation of 3-Isopropylbenzoyl Chloride

This preparatory step is crucial as acyl chlorides are moisture-sensitive and are best prepared fresh or obtained from a reliable commercial source and used immediately.

-

Materials:

-

3-Isopropylbenzoic acid

-

Thionyl chloride (SOCl₂) (2.0 eq.)

-

N,N-Dimethylformamide (DMF) (catalytic, ~1-2 drops)

-

Anhydrous toluene (optional, as solvent)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a base trap (e.g., NaOH solution), add 3-isopropylbenzoic acid.

-

Add thionyl chloride (2.0 equivalents) and a catalytic drop of DMF. The DMF catalyzes the reaction.[13]

-

Gently heat the reaction mixture to reflux (approximately 80 °C) for 1-2 hours. The evolution of SO₂ and HCl gas will be observed.

-

After the reaction is complete (gas evolution ceases), allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 3-isopropylbenzoyl chloride (a colorless to pale yellow liquid) is used directly in the next step without further purification.

-

Protocol 2: Synthesis of 3-Isopropylbenzamide

This protocol utilizes an excess of aqueous ammonia, which functions as both the nucleophile and the base, providing a straightforward and effective procedure.

-

Materials & Equipment:

-

3-Isopropylbenzoyl chloride (from Protocol 1)

-

Concentrated aqueous ammonia (NH₄OH, 28-30%) (~10 eq.)

-

Ice-water bath

-

Beaker or Erlenmeyer flask

-

Magnetic stirrer

-

Büchner funnel and vacuum filtration apparatus

-

Deionized water (ice-cold)

-

-

Procedure:

-

In a beaker of appropriate size, place the concentrated aqueous ammonia solution.

-

Cool the ammonia solution to 0-5 °C in an ice-water bath with vigorous magnetic stirring.[9]

-

Slowly, add the crude 3-isopropylbenzoyl chloride dropwise to the cold, stirred ammonia solution over 15-20 minutes. The reaction is highly exothermic, and maintaining a low temperature is critical to minimize hydrolysis of the acyl chloride.[8][14]

-

A voluminous white precipitate of 3-isopropylbenzamide will form immediately.

-

After the addition is complete, continue to stir the mixture vigorously in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.[9]

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with several portions of ice-cold deionized water to remove ammonium chloride and excess ammonia.

-

Press the solid as dry as possible on the funnel and then transfer it to a watch glass to air-dry or dry in a vacuum oven at a low temperature (~50 °C).

-

Caption: Experimental workflow for the synthesis of 3-isopropylbenzamide.

Protocol 3: Purification by Recrystallization

Recrystallization is an effective method for purifying solid amides to obtain a high-purity, crystalline product.[15]

-

Procedure:

-

Transfer the crude, dried 3-isopropylbenzamide to an Erlenmeyer flask.

-

Add a minimum amount of a suitable hot solvent (e.g., an ethanol/water mixture or hot water) to just dissolve the solid.[10][15]

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove it.

-

Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

-

Data Summary and Characterization

The following table provides an example of the quantities required for a laboratory-scale synthesis.

| Reagent | Molecular Weight ( g/mol ) | Amount | Moles | Equivalents |

| 3-Isopropylbenzoic Acid | 164.20 | 5.00 g | 0.0305 | 1.0 |

| Thionyl Chloride | 118.97 | 7.25 g (4.3 mL) | 0.0610 | 2.0 |

| Conc. Aqueous Ammonia (28%) | 35.05 (as NH₄OH) | ~52 mL | ~0.305 | ~10 |

| Product (Theoretical) | 163.22 | 4.98 g | 0.0305 | - |

Expected Characterization Data:

-

Appearance: White crystalline solid.

-

Melting Point: Compare with literature values to assess purity.

-

¹H NMR: Expect signals corresponding to the isopropyl group (a doublet for the methyl protons and a septet for the methine proton) and aromatic protons.

-

¹³C NMR: Expect a signal for the amide carbonyl carbon around δ 167-170 ppm, aromatic carbons in the δ 115-160 ppm range, and signals for the isopropyl group carbons.[16]

-

FTIR (cm⁻¹): Look for characteristic peaks for N-H stretching (two bands for -NH₂ around 3350 and 3180 cm⁻¹), C=O stretching (strong, around 1660 cm⁻¹), and aromatic C-H stretching.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Hydrolysis of 3-isopropylbenzoyl chloride due to moisture.[14]2. Reaction temperature was too high, favoring hydrolysis over amidation.3. Insufficient stirring or reaction time.[14] | 1. Ensure the acyl chloride is freshly prepared and handled under anhydrous conditions until use.2. Maintain the reaction temperature at 0-5 °C during the addition of the acyl chloride.3. Ensure vigorous stirring for the full recommended duration. |

| Product is Oily or Gummy | 1. Presence of unreacted starting materials or byproducts.2. Incomplete drying. | 1. Ensure thorough washing of the crude product with cold water.2. Purify the product by recrystallization as detailed in Protocol 3. |

| Product Contaminated with Benzoic Acid | Significant hydrolysis of the acyl chloride occurred before or during the reaction.[14] | Recrystallization is usually effective. Benzamide is much less soluble in cold water than benzoic acid, allowing for separation.[14] A wash with a dilute cold aqueous base (e.g., 5% NaHCO₃) before the final water wash can also remove acidic impurities. |

References

- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.

- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.

- J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.

- Unknown. (n.d.). AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE.

- ChemicalBook. (n.d.). Benzamide synthesis.

- BenchChem. (n.d.). Application Notes and Protocols for the Schotten-Baumann Reaction with 3,4,5-Trimethoxybenzoyl Chloride.

- Unknown. (2025, November 10). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. ResearchGate.

- Fisher Scientific. (n.d.). Amide Synthesis.

- PrepChem.com. (2017, February 9). Preparation of benzamide.

- Slideshare. (n.d.). Synthesis of benzamide from benzyl chloride.

- BenchChem. (n.d.). Optimization of reaction conditions for benzamide synthesis.

- Zhang, J., et al. (2023). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Reaction Chemistry & Engineering. DOI:10.1039/D3RE00502J.

- Unknown. (2025, October 17). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. Nvpubhouse Library for American Journal of Applied Science and Technology.

- BenchChem. (n.d.). 3-(Benzyloxy)-N-isopropylbenzamide.

- ResearchGate. (2020, November 2). What is the best technique for amide purification?.

- Wikipedia. (n.d.). Schotten–Baumann reaction.

- ACS Publications. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.

- PMC. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.

- Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.

- Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?.

- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 3-Isopropylbenzene-1,2-diamine.

- ECHEMI. (n.d.). What are the precautions of acids and bases reaction with metals?.

- Organic Syntheses. (n.d.). Procedure.

- BYJU'S. (2019, November 17). Schotten Baumann Reaction.

- Rsc.org. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2.

- Unknown. (n.d.). Schotten-Baumann Reaction.

- MDPI. (2022, May 22). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide.

Sources

- 1. byjus.com [byjus.com]

- 2. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 4. jk-sci.com [jk-sci.com]

- 5. Synthesis of benzamide from benzyl chloride | PPTX [slideshare.net]